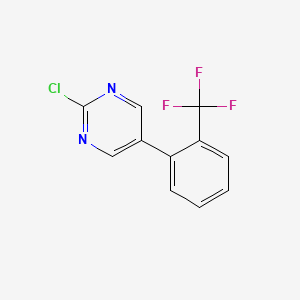
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide is a chemical compound with the molecular formula C19H17N3O2. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its high purity and stability, making it a valuable asset in various research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide typically involves the reaction of an aldehyde with cyanoacetamide and acetylacetone in the presence of a catalyst such as piperidine . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The analytical and spectral data obtained from these reactions are in agreement with the proposed structure of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized to ensure consistent quality and high yield. The use of advanced analytical techniques ensures that the compound meets the required purity standards for industrial applications .
化学反応の分析
Types of Reactions: 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while reduction reactions can produce amine derivatives .
科学的研究の応用
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals. In medicinal chemistry, it has shown potential as an anti-proliferative agent, apoptotic inducer, and Pim-1 kinase inhibitor . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.
In addition to its medicinal applications, this compound is used in the development of new materials and catalysts in the field of chemistry. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in material science and catalysis research .
作用機序
The mechanism of action of 6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . Additionally, it inhibits the activity of Pim-1 kinase, a key regulator of cell survival and proliferation. These actions result in the selective destruction of cancer cells while minimizing toxicity to normal cells .
類似化合物との比較
6-Acetyl-4-(p-tolylamino)quinoline-3-carboxamide can be compared to other quinoline-carboxamide derivatives, such as tasquinimod and other quinoline-based compounds . While these compounds share similar structural features, this compound is unique in its ability to selectively target cancer cells and its potential for use in various scientific research applications. The presence of the p-tolylamino group and the acetyl group in its structure contributes to its distinct properties and enhances its effectiveness in specific applications .
Similar Compounds
- Tasquinimod
- Quinoline-3-carboxamide derivatives
- 1,2,3-Triazole-based quinoline compounds
特性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
6-acetyl-4-(4-methylanilino)quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-11-3-6-14(7-4-11)22-18-15-9-13(12(2)23)5-8-17(15)21-10-16(18)19(20)24/h3-10H,1-2H3,(H2,20,24)(H,21,22) |
InChIキー |
VBCNTYPVYQJUTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



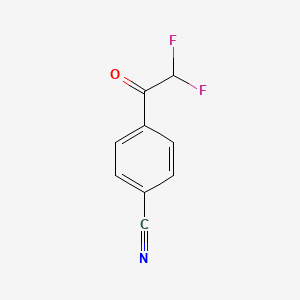

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
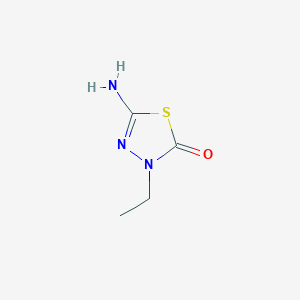
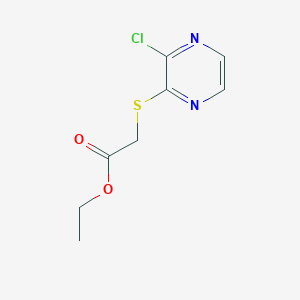
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)
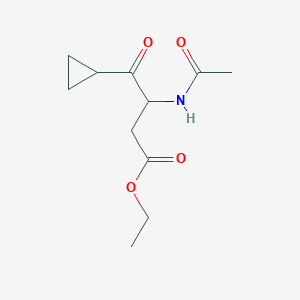
![tert-Butyl[4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B13101078.png)
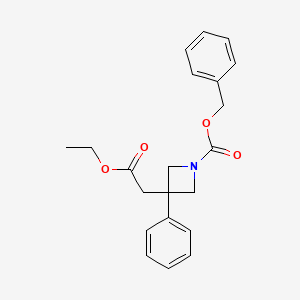
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
